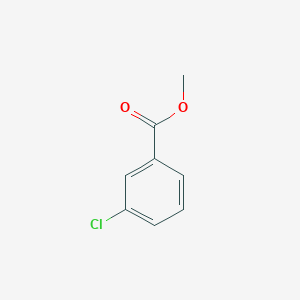

Methyl 3-chlorobenzoate

Descripción general

Descripción

Methyl 3-chlorobenzoate, with the chemical formula C8H7ClO2, is a colorless liquid known for its applications in various chemical processes . It is characterized by its methyl and chloro functional groups and is commonly used as a starting material in the synthesis of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form methyl 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-chlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 3-chlorobenzyl alcohol.

Oxidation: 3-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Methyl 3-chlorobenzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances reactivity in electrophilic substitution reactions, making it valuable for creating more complex molecules used in drug development.

Case Study : Research has demonstrated the successful use of M3CB in synthesizing anti-inflammatory agents through Friedel-Crafts acylation reactions with different nucleophiles .

Environmental Studies

M3CB has been studied for its biodegradation properties under anaerobic conditions. The bacterium Rhodopseudomonas palustris DCP3 has been shown to metabolize M3CB effectively under low-oxygen environments, highlighting its potential role in bioremediation strategies for chlorinated aromatic compounds.

Findings : In controlled experiments, M3CB degradation was monitored by gas chromatography, revealing complete degradation with stoichiometric release of chloride ions when oxygen levels were minimized .

Material Science

In material science, M3CB is utilized as a building block for synthesizing polymers and resins due to its reactive ester group. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Poly(methyl acrylate) | >200 | >50 | Coatings and adhesives |

| Poly(ester) | >180 | >40 | Structural materials |

Synthesis of Agrochemicals

This compound is also significant in agrochemical formulations, where it acts as an intermediate in the production of herbicides and pesticides.

Example : Its chlorinated nature allows for selective herbicide action against specific plant species while minimizing harm to crops .

Flavoring Agents

Due to its aromatic properties, M3CB is explored as a potential flavoring agent in food chemistry, contributing to the development of synthetic flavors that mimic natural products.

Mecanismo De Acción

The mechanism by which methyl 3-chlorobenzoate exerts its effects involves the interaction of its ester functional group with various nucleophiles or electrophiles . The chloro group can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions are facilitated by the molecular structure, which allows for the formation of stable intermediates during the reactions.

Comparación Con Compuestos Similares

- Methyl 4-chlorobenzoate

- Methyl 2-chlorobenzoate

- Methyl 3-bromobenzoate

- Methyl 3-iodobenzoate

Comparison: Methyl 3-chlorobenzoate is unique due to the position of the chloro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo . For instance, methyl 4-chlorobenzoate has the chloro group in the para position, leading to different steric and electronic effects compared to the meta position in this compound .

Actividad Biológica

Methyl 3-chlorobenzoate (M3CB), with the chemical formula C₈H₇ClO₂, is a halogenated aromatic compound that has garnered attention for its biological activities, particularly in microbial degradation and potential environmental impacts. This article reviews the biological activity of M3CB, focusing on its degradation pathways, microbial interactions, and implications for environmental health.

- Molecular Formula : C₈H₇ClO₂

- CAS Number : 2905-65-9

- Molecular Weight : 170.59 g/mol

- Physical State : Clear colorless to yellow liquid

- Melting Point : 21 °C

- Boiling Point : 99-101 °C at 12 mmHg

- Density : 1.227 g/mL at 25 °C

Biological Activity Overview

M3CB is primarily studied for its role in microbial degradation processes. It serves as a model compound in research concerning the biodegradation of chlorinated aromatic compounds due to its relatively lower toxicity compared to other halogenated compounds like polychlorinated biphenyls (PCBs) .

Microbial Degradation

The degradation of M3CB is predominantly carried out by specific bacteria capable of utilizing chlorinated compounds as carbon sources. The following pathways are commonly involved:

- Ortho-Cleavage Pathway : This pathway converts M3CB into catechol through the action of dioxygenases, which then enters central metabolic pathways.

- Meta-Cleavage Pathway : A less common route where catechol is further degraded into simpler compounds.

Table 1 summarizes various bacterial strains capable of degrading M3CB and their corresponding metabolic pathways:

| Bacterial Strain | Pathway Used | Efficiency (%) | Reference |

|---|---|---|---|

| Rhodopseudomonas palustris DCP3 | Ortho-Cleavage | 95 | |

| Pseudomonas putida | Meta-Cleavage | 85 | |

| Sphingomonas sp. | Ortho-Cleavage | 90 |

Case Study 1: Anaerobic Degradation by Rhodopseudomonas palustris

In a study conducted by , Rhodopseudomonas palustris DCP3 demonstrated the ability to degrade M3CB under anaerobic conditions. The study showed that even in the presence of low oxygen levels (up to 6 μM), the bacteria could metabolize M3CB effectively, indicating a robust anaerobic metabolic pathway. The degradation was monitored via gas chromatography, revealing stoichiometric release of chloride ions corresponding to the degradation of M3CB.

Case Study 2: Isolation of Degrading Strains

A recent investigation isolated several bacterial strains from soil samples that could degrade M3CB effectively . Using high-performance liquid chromatography (HPLC), researchers quantified the degradation over time, demonstrating significant reductions in M3CB concentrations after incubation periods. The study highlighted the potential of these strains for bioremediation applications.

Implications for Environmental Health

The ability of microorganisms to degrade M3CB has significant implications for environmental health, particularly in areas contaminated with chlorinated compounds. The effective biodegradation pathways can mitigate the risks associated with hazardous industrial waste products, supporting bioremediation efforts aimed at restoring contaminated sites.

Propiedades

IUPAC Name |

methyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDRKVPNHIWTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027507 | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline] | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

231 °C | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-65-9 | |

| Record name | Benzoic acid, 3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3K1L0149 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °C | |

| Record name | METHYL 3-CHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the reactivity of Methyl 3-chlorobenzoate with metallic anions?

A1: Research has shown that this compound undergoes nucleophilic aromatic substitution reactions with trimethylstannyl anions (Me3Sn−). Interestingly, the position of the chlorine atom on the aromatic ring significantly influences the reactivity. The reactivity follows the order: para ≥ ortho ≫ meta. This regioselectivity can be explained by considering the energetic properties of the transition states of the radical anions formed during the reaction. []

Q2: Can this compound be selectively reduced to its corresponding aldehyde?

A2: Yes, this compound can be chemoselectively reduced to 3-chlorobenzaldehyde using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA). This reagent exhibits excellent selectivity for esters over nitriles, even at 0 °C, making it a valuable tool for this transformation. [, ] Similar results have been achieved using lithium diisobutylpiperidinohydroaluminate (LDBPA) at 0 °C. []

Q3: What is known about the conformational preferences of this compound?

A3: While specific details about this compound's conformational preferences were not provided in the abstracts, gas-phase electron diffraction studies combined with ab initio calculations have been conducted to understand its structure and conformation. []

Q4: How do structural modifications affect the microbial transformation rate of this compound?

A4: Studies using 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical have revealed insights into the relative microbial transformation rates of structurally similar compounds. Compared to 2,4-DME, this compound displayed a slower transformation rate. This suggests that even minor structural variations can significantly impact a compound's susceptibility to microbial degradation. []

Q5: What analytical techniques are employed to study this compound?

A5: Laser jet spectroscopy has been used to investigate the spectroscopic properties of this compound. [] Furthermore, in studies investigating microbial transformation rates, researchers may employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to track the compound's degradation over time and determine rate coefficients. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: While specific applications weren't detailed in the provided abstracts, the reaction of this compound with tmp2Mn x 2 MgCl2 x 4 LiCl, a novel manganese base, results in the formation of a diaryl manganese reagent. This reagent can undergo copper(I)-catalyzed acylation and palladium-catalyzed cross-coupling reactions, highlighting its potential in constructing complex organic molecules. []

Q7: How does this compound behave in a crystal structure?

A7: In the crystal structure of (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]this compound, the this compound moiety exhibits specific structural features. The dithiacyclopentane ring adopts an envelope conformation, and the chlorophenyl rings are oriented at a dihedral angle of 82.63°. Intermolecular interactions, including π–π stacking and weak C—H⋯X (X = O, N, Cl) interactions, govern the crystal packing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.